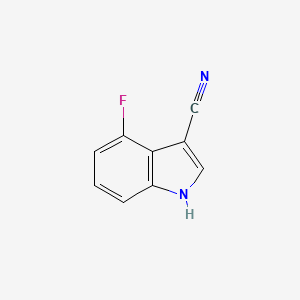

4-Fluoro-1H-indole-3-carbonitrile

Description

BenchChem offers high-quality 4-Fluoro-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNUHMSVHFAOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856454 | |

| Record name | 4-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260759-82-7 | |

| Record name | 4-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-1H-indole-3-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic properties of 4-Fluoro-1H-indole-3-carbonitrile, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, spectral characteristics, synthesis, and reactivity. Particular emphasis is placed on its role as a key building block in the development of novel therapeutics. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby improving pharmacokinetic profiles.[2]

4-Fluoro-1H-indole-3-carbonitrile emerges as a particularly valuable synthetic intermediate. The presence of the electron-withdrawing fluorine atom at the 4-position and the nitrile group at the 3-position significantly modifies the electron density and reactivity of the indole ring, opening up unique avenues for chemical transformations. This guide will explore the fundamental properties of this compound, providing a robust knowledge base for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 4-Fluoro-1H-indole-3-carbonitrile is essential for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 1260759-82-7 | [3] |

| Molecular Formula | C₉H₅FN₂ | [3] |

| Molecular Weight | 160.15 g/mol | [3] |

| Appearance | Off-white to yellowish crystalline powder (predicted) | [4] |

| Melting Point | Not explicitly reported in literature. For comparison, the related compound 5-iodo-1H-indole-3-carbonitrile has a melting point of 190-191 °C.[5] | [5] |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.[6] | [6] |

| Storage | Store in a cool, dry place, away from light. | General laboratory practice |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring. The proton on the nitrogen (N-H) will likely appear as a broad singlet at a downfield chemical shift. The remaining aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant. The nitrile carbon will appear in the characteristic downfield region for sp-hybridized carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-1H-indole-3-carbonitrile will be characterized by several key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3300 | N-H | Stretching |

| ~2230-2210 | C≡N (Nitrile) | Stretching |

| ~1600-1450 | C=C | Aromatic ring stretching |

| ~1300-1000 | C-F | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the molecule. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value for confirmation.

Synthesis and Reactivity

The synthesis of 4-Fluoro-1H-indole-3-carbonitrile typically starts from the commercially available 4-fluoroindole. The introduction of the nitrile group at the C3 position is a key transformation.

Diagram: Synthetic Pathway to 4-Fluoro-1H-indole-3-carbonitrile

Caption: General synthetic scheme for the preparation of 4-Fluoro-1H-indole-3-carbonitrile.

Experimental Protocol: Cyanation of 4-Fluoroindole

This protocol is a representative method for the direct cyanation of indoles and can be adapted for the synthesis of the title compound.

Materials:

-

4-Fluoro-1H-indole

-

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) or similar electrophilic cyanating agent

-

Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a solution of 4-fluoro-1H-indole in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst at room temperature.

-

Add the electrophilic cyanating agent portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4-Fluoro-1H-indole-3-carbonitrile.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.

-

Lewis Acid Catalyst: Activates the cyanating agent, making it more electrophilic and promoting the reaction at the electron-rich C3 position of the indole.

-

Aqueous Workup: Neutralizes the acidic catalyst and removes water-soluble byproducts.

-

Chromatographic Purification: Separates the desired product from unreacted starting materials and any side products.

Reactivity Profile

The reactivity of 4-Fluoro-1H-indole-3-carbonitrile is dictated by the interplay of the indole nucleus and its substituents.

-

Electrophilic Aromatic Substitution: The indole ring remains susceptible to further electrophilic attack, although the electron-withdrawing nature of the fluoro and nitrile groups deactivates the ring compared to unsubstituted indole.

-

N-Functionalization: The N-H proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further derivatization.

Diagram: Experimental Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and subsequent characterization of 4-Fluoro-1H-indole-3-carbonitrile.

Applications in Drug Discovery and Materials Science

4-Fluoro-1H-indole-3-carbonitrile is a valuable building block for the synthesis of a wide range of biologically active molecules.[8]

-

Kinase Inhibitors: The indole-3-carbonitrile scaffold has been identified as a promising template for the development of inhibitors of various protein kinases, which are key targets in cancer therapy.[9]

-

Serotonin Receptor Modulators: Derivatives of fluorinated indoles are being investigated for their potential to modulate serotonin receptors, which are implicated in a variety of neurological disorders, including depression and anxiety.[8]

-

Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in many antiviral and antimicrobial compounds. The introduction of fluorine can enhance the potency and pharmacokinetic properties of these agents.

-

Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials with tailored electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]

Conclusion

4-Fluoro-1H-indole-3-carbonitrile is a versatile and valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique combination of a fluorinated indole core and a reactive nitrile handle provides a powerful platform for the design and synthesis of novel functional molecules. This technical guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of the chemistry and biological activity of derivatives of 4-Fluoro-1H-indole-3-carbonitrile is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

-

Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.

-

MySkinRecipes. (n.d.). 4-Fluoro-1H-indole-3-carbonitrile. Retrieved from [Link]

-

American Elements. (n.d.). 4-Fluoro-1H-indole-3-carbonitrile. Retrieved from [Link]

- Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles.

- MDPI. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M877.

- Google Patents. (n.d.). WO2014013309A1 - Indolecarbonitriles as selective androgen receptor modulators.

- Focken, T., et al. (2015). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 20(10), 19069–19095.

- PubMed. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 287, 117231.

-

Capot Chemical. (n.d.). Specifications of 4-Fluoro-1H-indole-3-carboxylic acid. Retrieved from [Link]

- PubMed Central. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Journal of Infection and Public Health, 15(7), 758–770.

-

PubChem. (n.d.). 4-fluoro-3-formyl-1H-indole-7-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-1H-indole-7-carbonitrile. Retrieved from [Link]

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences, 25(20), 12159.

- ACS Publications. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(25), 5919–5922.

- The Royal Society of Chemistry. (2014). Supporting Information - Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source.

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

- ACS Publications. (2019). Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. ACS Omega, 4(18), 17768–17778.

- EPO. (2007).

-

NIST. (n.d.). 4-Fluoro-3-methylanisole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]

-

mzCloud. (n.d.). AM-2201 Search Results. Retrieved from [Link]

- Google Patents. (n.d.). US7572820B2 - Chemical compounds.

- MDPI. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(2), M935.

- Semantic Scholar. (2018).

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- ScienceDirect. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1155, 333-343.

Sources

- 1. 4-Fluoro-3-formyl-1H-indazole-7-carbonitrile | C9H4FN3O | CID 177812967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. americanelements.com [americanelements.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. youtube.com [youtube.com]

- 8. 4-Fluoro-1H-indole-3-carbonitrile [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

4-Fluoro-1H-indole-3-carbonitrile CAS number and structure

Technical Whitepaper: 4-Fluoro-1H-indole-3-carbonitrile

Executive Summary

4-Fluoro-1H-indole-3-carbonitrile (CAS 1260759-82-7) represents a high-value pharmacophore in modern drug discovery. As a functionalized indole, it serves as a critical intermediate for kinase inhibitors, GPCR ligands, and antiviral agents. The strategic placement of a fluorine atom at the C4 position—adjacent to the C3-nitrile—imparts unique electronic and steric properties that differentiate it from its C5 and C6 isomers. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via chlorosulfonyl isocyanate (CSI) addition, its physicochemical profile, and its utility in modulating metabolic stability.

Chemical Identity & Structural Analysis

The C4-fluorine substituent is not merely a blocking group; it exerts a profound electronic influence on the indole ring system. By inductively withdrawing electron density from the C3 position, it modulates the reactivity of the nitrile group and the acidity of the N1-proton.

| Property | Data / Description |

| Chemical Name | 4-Fluoro-1H-indole-3-carbonitrile |

| CAS Number | 1260759-82-7 |

| Molecular Formula | C₉H₅FN₂ |

| Molecular Weight | 160.15 g/mol |

| SMILES | FC1=C(C=CC=C1)C2=C(C#N)NC=C2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Feature | C4-F Steric Shielding: Protects the C3-nitrile from enzymatic hydrolysis while blocking C4-hydroxylation (a common metabolic soft spot). |

Strategic Utility in Medicinal Chemistry

The "Fluorine Scan" & Metabolic Stability

In lead optimization, the "fluorine scan" involves systematically substituting hydrogen with fluorine to block metabolic hotspots. The C4 position of the indole ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Substitution with fluorine at C4:

-

Blocks Metabolism: Prevents formation of 4-hydroxyindole metabolites.

-

Modulates pKa: Increases the acidity of the N-H bond, potentially strengthening hydrogen bond interactions with receptor active sites (e.g., hinge regions in kinases).

Nitrile as a Carbonyl Bioisostere

The C3-nitrile group acts as a robust bioisostere for carbonyls or hydroxyl groups. It serves as a hydrogen bond acceptor but, unlike a carbonyl, it is linear and sterically compact. This allows the scaffold to penetrate narrow hydrophobic pockets in target proteins (e.g., allosteric sites in GPCRs).

Synthetic Methodologies

While several routes exist, the Chlorosulfonyl Isocyanate (CSI) Addition is the preferred industrial method due to its directness and atom economy, avoiding the multi-step Vilsmeier-Haack formylation/oximation sequence.

Primary Protocol: Direct Cyanation via CSI

Reaction Logic:

Chlorosulfonyl isocyanate (CSI) is a highly reactive electrophile that undergoes a [2+2] cycloaddition or direct electrophilic substitution at the electron-rich C3 position of the indole. The intermediate

Step-by-Step Protocol:

-

Preparation: In a flame-dried 3-neck flask under Nitrogen (

), dissolve 4-fluoroindole (1.0 eq) in anhydrous Acetonitrile (MeCN). Cool to 0°C.[1] -

Addition: Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.1 eq) over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

-

Observation: The solution may turn yellow/orange, indicating the formation of the

-chlorosulfonyl intermediate.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1).

-

Quench/Conversion: Add anhydrous DMF (2.0 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred for 1 hour.

-

Workup: Pour the mixture onto crushed ice/water. The product, 4-Fluoro-1H-indole-3-carbonitrile , typically precipitates.

-

Purification: Filter the solid, wash with water and cold hexanes. Recrystallize from Ethanol/Water if necessary.

Synthetic Pathway Visualization

Figure 1: Direct cyanation of 4-fluoroindole using Chlorosulfonyl Isocyanate (CSI).

Handling, Safety, and Stability

-

Hazard Identification: Nitriles are toxic by ingestion and inhalation. 4-Fluoro-1H-indole-3-carbonitrile releases toxic fumes (HF, HCN, NOx) upon thermal decomposition.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The C3-nitrile is relatively stable to acid but can hydrolyze to the amide (carboxamide) under strong basic conditions (NaOH/H₂O₂).

-

Analytical Verification:

-

IR: Look for the characteristic sharp nitrile (

) stretch at ~2220 cm⁻¹. -

¹⁹F NMR: Essential for confirming the integrity of the C-F bond (typically ~ -120 to -130 ppm relative to CFCl₃).

-

References

-

American Elements. (2023). 4-Fluoro-1H-indole-3-carbonitrile Product Specifications. Retrieved from [3]

-

CymitQuimica. (2023). Catalog Entry for CAS 1260759-82-7. Retrieved from

-

GuideChem. (2023). Chemical Properties of Fluorinated Indole Nitriles. Retrieved from [4]

- Vorbrüggen, H., & Maas, M. (1987). Chlorosulfonyl Isocyanate (CSI) in Organic Synthesis. Heterocycles, 27(11), 2659-2776.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for Fluorine Scan).

Sources

Spectroscopic Profile of 4-Fluoro-1H-indole-3-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Fluoro-1H-indole-3-carbonitrile (CAS 1260759-82-7), a fluorinated indole derivative of significant interest in medicinal chemistry and drug development.[1] The strategic placement of a fluorine atom and a nitrile group on the indole scaffold imparts unique electronic properties, influencing its biological activity and making it a valuable building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

4-Fluoro-1H-indole-3-carbonitrile possesses a molecular formula of C₉H₅FN₂ and a molecular weight of 160.15 g/mol .[1] The indole core, a privileged scaffold in medicinal chemistry, is substituted at the 4-position with a fluorine atom and at the 3-position with a carbonitrile group. This substitution pattern significantly influences the electron density distribution within the aromatic system, which is reflected in its spectroscopic signatures.

Molecular Structure and Numbering Scheme:

Caption: Molecular structure of 4-Fluoro-1H-indole-3-carbonitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Fluoro-1H-indole-3-carbonitrile, both ¹H and ¹³C NMR provide critical information regarding the molecular framework and the electronic environment of each nucleus. The following data are predicted based on the analysis of structurally related fluorinated indoles and established principles of NMR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals for the indole N-H proton and the aromatic protons. The fluorine atom at C4 will introduce characteristic splitting patterns for the neighboring protons, a key feature for structural confirmation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~12.5 | br s | - |

| H2 | ~8.5 | s | - |

| H5 | ~7.2 | dd | J(H5-H6) = 8.0, J(H5-F) = 10.0 |

| H6 | ~7.4 | t | J(H6-H5) = J(H6-H7) = 8.0 |

| H7 | ~7.6 | d | J(H7-H6) = 8.0 |

Interpretation and Rationale:

-

H1 (N-H): The indole N-H proton is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.

-

H2: The proton at the C2 position is adjacent to the electron-withdrawing nitrile group and the pyrrole nitrogen, leading to a downfield shift. It is expected to appear as a singlet due to the absence of vicinal proton neighbors.

-

Aromatic Protons (H5, H6, H7): The protons on the benzene ring will exhibit a complex splitting pattern. H5 is coupled to both H6 (ortho-coupling) and the fluorine at C4, resulting in a doublet of doublets. H6 will appear as a triplet due to coupling with H5 and H7. H7 will be a doublet, coupled only to H6. The electron-withdrawing nature of the fluorine and nitrile groups will generally shift these protons downfield compared to unsubstituted indole.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of nine distinct carbon signals. The carbon atoms attached to or in proximity to the fluorine atom will exhibit C-F coupling, a definitive diagnostic tool.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C2 | ~135 | - |

| C3 | ~90 | - |

| C3a | ~125 | - |

| C4 | ~155 | ¹J(C-F) ≈ 245 |

| C5 | ~110 | ²J(C-F) ≈ 21 |

| C6 | ~123 | ³J(C-F) ≈ 8 |

| C7 | ~115 | ⁴J(C-F) ≈ 3 |

| C7a | ~138 | - |

| CN | ~117 | - |

Interpretation and Rationale:

-

C4: The carbon directly bonded to the fluorine atom will show the most significant downfield shift and a large one-bond C-F coupling constant (¹J(C-F)), typically in the range of 240-250 Hz.[2]

-

C3 and CN: The C3 carbon, bearing the nitrile group, is expected to be significantly shielded. The nitrile carbon (CN) will appear in the characteristic region for cyano groups.

-

C5, C6, C7: These carbons will show smaller, through-bond couplings to the fluorine atom (²J(C-F), ³J(C-F), and ⁴J(C-F) respectively), with the magnitude of the coupling constant generally decreasing with the number of bonds separating the nuclei.[2]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-1H-indole-3-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-14 ppm.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-180 ppm.

-

Use a sufficient number of scans for clear observation of all carbon signals, including quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 4-Fluoro-1H-indole-3-carbonitrile, the key vibrational modes will be associated with the N-H, C≡N, and C-F bonds, as well as the aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-F stretch |

| ~800-700 | Strong | Aromatic C-H bending (out-of-plane) |

Interpretation and Rationale:

-

N-H Stretch: The N-H stretching vibration of the indole ring is expected to appear as a sharp band around 3400 cm⁻¹, consistent with secondary amines in a heterocyclic system.[3]

-

C≡N Stretch: The nitrile group will give rise to a strong and sharp absorption band in the region of 2230 cm⁻¹, which is highly characteristic and confirmatory for this functional group.

-

C-F Stretch: The carbon-fluorine bond will exhibit a strong stretching vibration in the fingerprint region, typically around 1250 cm⁻¹.

-

Aromatic Vibrations: The aromatic C=C stretching vibrations will appear as a series of bands between 1600 and 1450 cm⁻¹. The out-of-plane C-H bending vibrations in the 800-700 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a solid sample using either the KBr pellet method or by placing a small amount of the powdered sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 160, corresponding to the molecular weight of C₉H₅FN₂.

-

Key Fragmentation Pathways: The fragmentation of the indole ring is a complex process. Likely fragmentation pathways for 4-Fluoro-1H-indole-3-carbonitrile under EI conditions include:

-

Loss of HCN (m/z = 27) from the molecular ion to give a fragment at m/z = 133.

-

Loss of a fluorine radical (m/z = 19) to yield a fragment at m/z = 141.

-

Retro-Diels-Alder type fragmentation of the indole ring.

-

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization for GC-MS, Electrospray Ionization for LC-MS).

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 160) as the precursor ion and acquire the product ion spectrum.

-

Integrated Spectroscopic Analysis Workflow

The confident structural elucidation of 4-Fluoro-1H-indole-3-carbonitrile relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Caption: Workflow for the integrated spectroscopic analysis of 4-Fluoro-1H-indole-3-carbonitrile.

Conclusion

The spectroscopic characterization of 4-Fluoro-1H-indole-3-carbonitrile provides a detailed fingerprint of its molecular structure. The predicted NMR spectra highlight the influence of the fluorine and nitrile substituents on the chemical shifts and coupling constants of the indole core. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry verifies the molecular weight and provides insights into its fragmentation behavior. This comprehensive spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

Sources

The Strategic Synthesis and Application of 4-Fluoro-1H-indole-3-carbonitrile: A Technical Guide for Advanced Research

Introduction: The Rising Prominence of Fluorinated Indoles in Drug Discovery

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom onto the indole ring can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles.

4-Fluoro-1H-indole-3-carbonitrile has emerged as a particularly valuable intermediate. The presence of the electron-withdrawing nitrile group at the 3-position, coupled with the fluorine at the 4-position, creates a unique electronic and steric environment, making it a versatile precursor for a diverse range of complex molecular architectures. This guide will delve into the critical aspects of this compound, providing a technical resource for its effective utilization in research and development.

Synthesis of 4-Fluoro-1H-indole-3-carbonitrile: A Step-by-Step Approach

The synthesis of 4-Fluoro-1H-indole-3-carbonitrile is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the commercially available 2-fluoro-6-nitrotoluene.

Part 1: Synthesis of the Precursor, 4-Fluoroindole

The initial phase of the synthesis focuses on the construction of the 4-fluoroindole ring system. The Leimgruber-Batcho indole synthesis is a widely employed and adaptable method for this transformation.

Experimental Protocol: Synthesis of 4-Fluoroindole from 2-Fluoro-6-nitrotoluene

-

Condensation: 2-Fluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent, such as dimethylformamide (DMF). This reaction is typically carried out at an elevated temperature to facilitate the formation of an enamine intermediate.

-

Reductive Cyclization: The resulting enamine is then subjected to a reductive cyclization. This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring.

-

Work-up and Purification: Following the reaction, the catalyst is removed by filtration. The crude product is then purified, typically by column chromatography on silica gel, to yield pure 4-fluoroindole.

A patent for this method suggests that this process is advantageous due to its simple technology and suitability for industrial-scale production[1][2].

Part 2: Introduction of the Nitrile Group: Electrophilic Cyanation

With the 4-fluoroindole precursor in hand, the next critical step is the introduction of the carbonitrile group at the C3 position. The indole ring is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.

Experimental Protocol: Cyanation of 4-Fluoroindole

A common method for the cyanation of indoles involves the use of an electrophilic cyanating agent. Chlorosulfonyl isocyanate (CSI) is a powerful reagent for this transformation.

-

Reaction with Chlorosulfonyl Isocyanate (CSI): 4-Fluoroindole is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to a low temperature (typically 0 °C or below). Chlorosulfonyl isocyanate is then added dropwise to the solution. The reaction proceeds via an electrophilic attack of the CSI on the C3 position of the indole.

-

Hydrolysis: The intermediate formed is then hydrolyzed, often by the addition of an aqueous base such as sodium hydroxide, to yield the desired 4-Fluoro-1H-indole-3-carbonitrile.

-

Purification: The final product is then isolated and purified using standard techniques such as recrystallization or column chromatography.

The reaction of CSI with electron-rich aromatic systems is a well-established method for the introduction of a nitrile group and is known to be efficient[3][4].

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the indole NH proton (typically a broad singlet), and distinct aromatic protons on the benzene and pyrrole rings. The fluorine atom at the 4-position will cause characteristic splitting patterns (coupling) with adjacent protons. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring and the nitrile carbon. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Also, a peak for the N-H stretching of the indole ring around 3300-3500 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₅FN₂). |

Researchers are advised to perform full spectroscopic analysis to confirm the structure of their synthesized material.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 4-Fluoro-1H-indole-3-carbonitrile is dictated by its key functional groups: the indole N-H, the nitrile group, and the fluorinated aromatic ring. This trifecta of reactivity makes it a versatile intermediate for further chemical transformations.

-

N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles (e.g., alkyl halides, aryl halides) to introduce substituents at the N1 position.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group). It can also participate in cycloaddition reactions.

-

Aromatic Ring Substitution: While the indole ring is generally activated towards electrophilic substitution, the fluorine atom can influence the regioselectivity of further substitutions on the benzene ring.

The following diagram illustrates some of the potential synthetic transformations of 4-Fluoro-1H-indole-3-carbonitrile.

Caption: Simplified interaction of an indole inhibitor with a kinase active site.

Conclusion and Future Perspectives

4-Fluoro-1H-indole-3-carbonitrile is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The unique combination of a fluorinated indole core and a versatile nitrile handle provides a powerful platform for the generation of diverse and complex molecular libraries. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of building blocks like 4-Fluoro-1H-indole-3-carbonitrile will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry. Further research into the development of more efficient and scalable synthetic routes, as well as the exploration of its utility in targeting a wider range of biological targets, will continue to unlock the full potential of this remarkable molecule.

References

Sources

- 1. rsc.org [rsc.org]

- 2. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

- 3. QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Purification of 4-Fluoro-1H-indole-3-carbonitrile by Column Chromatography

Introduction & Chemical Context

The purification of 4-Fluoro-1H-indole-3-carbonitrile presents a classic challenge in heterocyclic chemistry: separating a highly polar, electron-deficient indole derivative from its non-polar starting materials (typically 4-fluoroindole) and potentially co-eluting regioisomers or aldehyde intermediates.

This compound is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the C4-fluorine atom modulates metabolic stability and the C3-nitrile group serves as a reversible covalent "warhead" or a handle for further heterocycle construction.

Critical Physicochemical Factors[1]

-

Polarity Shift: The introduction of the cyano group at C3 significantly increases the dipole moment compared to the parent indole. However, the C4-fluorine atom exerts an inductive withdrawing effect ($ -I $), reducing the electron density of the indole ring.

-

Acidity (pKa): Unlike simple indoles (pKa ~16.2), the 3-cyano group stabilizes the conjugate base, lowering the N-H pKa to approximately 12-13. This increased acidity means the compound can interact strongly with basic impurities but generally elutes well on acidic silica gel without significant tailing.

-

Solubility: Moderate solubility in dichloromethane (DCM) and ethyl acetate (EtOAc); poor solubility in hexanes. This dictates a solid-load (dry load) strategy to prevent band broadening.

Pre-Purification Analysis & Method Development[2]

Before committing the crude material to the column, a robust Thin Layer Chromatography (TLC) method must be established.

TLC Optimization

Stationary Phase: Silica Gel 60 $ F_{254} $ Detection: UV (254 nm) is primary. Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) is the secondary stain, turning the indole moiety pink/purple, which is crucial for distinguishing the product from non-indole byproducts.

Recommended Mobile Phase Screening:

-

100% Hexanes: Baseline check (Starting material 4-fluoroindole may move slightly; Product $ R_f = 0 $).

-

20% EtOAc in Hexanes: Product likely $ R_f \approx 0.1 - 0.2 $.

-

40% EtOAc in Hexanes: Product likely $ R_f \approx 0.4 - 0.5 $ (Target range).

Target Separation:

-

Impurity A (4-Fluoroindole): $ R_f \approx 0.7 $ (Non-polar)

-

Product (4-Fluoro-1H-indole-3-carbonitrile): $ R_f \approx 0.35 $ (in 30% EtOAc/Hex)

-

Impurity B (4-Fluoroindole-3-carboxaldehyde): $ R_f \approx 0.25 $ (Often a side product if synthesized via Vilsmeier-Haack; notoriously difficult to separate).

Detailed Purification Protocol

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (40-63 µm particle size). Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.

-

Example: For 1.0 g of crude, use 30-50 g of Silica.

Diagram 1: Column Packing & Loading Logic

Caption: Decision matrix for loading and eluting 4-Fluoro-1H-indole-3-carbonitrile. Dry loading is recommended due to solubility constraints.

Phase 2: Sample Loading (The "Dry Load" Technique)

Direct liquid injection is discouraged because the compound requires polar solvents (DCM/EtOAc) to dissolve, which are too strong for the initial mobile phase (Hexane), causing "band streaming."

-

Dissolve the crude residue in the minimum amount of DCM or Acetone.

-

Add silica gel (approx.[1] 2x the mass of the crude).

-

Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

-

Gently pour this powder onto the top of the pre-packed (in Hexane) column.

-

Add a protective layer of sand (1 cm) on top.

Phase 3: Gradient Elution

Do not run isocratic immediately. A gradient sharpens the bands.

| Step | Solvent A (Hexanes) | Solvent B (Ethyl Acetate) | Volume (CV)* | Purpose |

| 1 | 100% | 0% | 2 CV | Flush non-polar oils/impurities |

| 2 | 95% | 5% | 2 CV | Elute unreacted 4-fluoroindole |

| 3 | 85% | 15% | 3 CV | Elute intermediate impurities |

| 4 | 70% | 30% | 5-8 CV | Elute Product (Target) |

| 5 | 50% | 50% | 3 CV | Flush polar byproducts (Aldehydes) |

*CV = Column Volume (approx. volume of silica bed).

Phase 4: Fraction Collection & Analysis

-

Collect fractions approx. 1/10th of the column volume.

-

Spot Check: Use TLC plates.[1][2]

-

Visualization: UV lamp first. Then dip in Ehrlich's reagent and heat.

-

Interpretation: The product (indole-3-carbonitrile) will turn a distinct color (often pink-violet), helping distinguish it from non-indole aromatics.

-

Troubleshooting & Critical Parameters

Issue: Co-elution with Aldehyde (4-Fluoroindole-3-carboxaldehyde)

If the synthesis proceeded via the Vilsmeier-Haack route, the aldehyde intermediate is the most persistent impurity. It has a polarity very similar to the nitrile.

-

Solution: Change the modifier. Switch from EtOAc to Dichloromethane (DCM) .

-

Alternative System: 0-5% Methanol in DCM. The selectivity of DCM often separates the planar nitrile from the carbonyl-containing aldehyde better than EtOAc.

Issue: Streaking/Tailing

Although rare for nitriles, if the band streaks:

-

Cause: Protonation of the nitrile or interaction of the acidic N-H with active silanols.

-

Fix: Do NOT add Triethylamine (TEA). TEA is basic and will deprotonate the indole (pKa ~12), causing it to bind irreversibly to silica.

-

Correct Fix: Ensure the column is not overloaded. If streaking persists, use a higher surface area silica or switch to a DCM/MeOH gradient which suppresses H-bonding effects.

Diagram 2: Chemical Interaction & Separation Logic

Caption: Mechanistic view of retention. EtOAc competes for silanol binding sites, displacing the indole.

References

-

Organic Syntheses. (2020).[3] Preparation of 1H-Indazole-3-carbonitrile. (Analogous nitrile purification logic). Retrieved from

-

National Institutes of Health (NIH). (2016). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles. (Solvent systems for cyanoindoles). Retrieved from

-

Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. (General gradient protocols). Retrieved from

-

BenchChem. Overcoming challenges in the synthesis of 4-fluoroindoles. (Specific impurity profiles). Retrieved from

Sources

mass spectrometry analysis of 4-Fluoro-1H-indole-3-carbonitrile

Application Note: High-Resolution LC-MS/MS Profiling of 4-Fluoro-1H-indole-3-carbonitrile

Executive Summary & Scientific Context

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, GPCR ligands, and tryptophan derivatives. 4-Fluoro-1H-indole-3-carbonitrile (C

This Application Note provides a definitive protocol for the mass spectrometric analysis of this compound. Unlike standard indoles, the electron-withdrawing nature of the nitrile group combined with the electronegativity of the fluorine atom alters the ionization efficiency and fragmentation kinetics. This guide details the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, focusing on fragmentation mechanisms essential for structural validation and impurity profiling.

Physicochemical Profile & Method Development Strategy

Understanding the molecule's physical properties is the prerequisite for robust method development.

| Property | Value | Implication for LC-MS |

| Molecular Weight | 160.15 g/mol | Monoisotopic Mass: 160.0437 Da |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate lipophilicity; suitable for Reverse Phase (RP) LC.[1] |

| pKa (Indole NH) | ~12-13 | The C3-CN group increases acidity compared to unsubstituted indole (pKa ~16.2), making ESI- a viable, high-sensitivity mode, though ESI+ remains standard for screening.[1] |

| Fluorine Effect | C-F Bond | Increases retention time on C18 columns compared to non-fluorinated analogs due to the "fluorine effect" (hydrophobicity). |

Strategic Choice: While the acidic NH suggests Negative Electrospray Ionization (ESI-) could yield high sensitivity, Positive Electrospray Ionization (ESI+) is selected as the primary protocol here to align with standard generic screening workflows used in early drug discovery.

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg of 4-Fluoro-1H-indole-3-carbonitrile in 1 mL of DMSO (1000 ppm).

-

Working Standard: Dilute stock 1:100 in 50:50 Water:Acetonitrile (v/v) to 10 ppm (10 µg/mL).

-

Filtration: 0.22 µm PTFE syringe filter (mandatory to prevent clogging from undissolved particulates).[1]

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 Endcapped (2.1 x 50 mm, 1.8 µm) | High surface area for resolution; endcapping reduces peak tailing from the basic nitrile nitrogen.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the nitrile N or indole C3 for ESI+. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatic heterocycles than Methanol.[1] |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency.[1] |

| Gradient | 5% B (0-0.5 min) | Fast ramp suitable for high-throughput screening.[1] |

| Ionization | ESI Positive (+) | Generates [M+H] |

| Source Temp | 350°C | High temperature required to desolvate the rigid aromatic system. |

Workflow Visualization

Figure 1: Analytical workflow for the structural confirmation of fluorinated indole nitriles.

Fragmentation Mechanism & Data Analysis

The fragmentation of 4-Fluoro-1H-indole-3-carbonitrile follows a specific pathway governed by the stability of the aromatic core and the lability of the nitrile group.[1]

Primary Ionization

-

Observed Ion: [M+H]

= m/z 161.05 -

Site of Protonation: The nitrile nitrogen is the most basic site, though delocalization occurs into the indole ring.

Fragmentation Pathway (CID)

Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic neutral losses.

-

Loss of HCN (27 Da): This is the diagnostic cleavage for cyano-indoles.[1] The nitrile group typically leaves first as hydrogen cyanide.

-

Transition: 161.05

134.04 -

Structure: The resulting ion at m/z 134 corresponds to the 4-fluoroindole cation radical species (or protonated form depending on H-rearrangement).[1]

-

-

Secondary Ring Contraction (Loss of HCN): The pyrrole ring of the indole core opens and ejects a second molecule of HCN.

-

Transition: 134.04

107.03 -

Structure: The ion at m/z 107 corresponds to the fluorophenyl cation (C

H

-

-

Loss of HF (20 Da): Observed only at high collision energies (>40 eV).

-

Transition: 107.03

87.02 -

Structure: Formation of a benzyne-type radical cation.[1]

-

Fragmentation Diagram

Figure 2: Proposed fragmentation cascade. The sequential loss of two HCN molecules is characteristic of cyano-substituted indoles.

Troubleshooting & Validation Checks

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), perform these self-validating checks:

-

The "Fluorine Defect": Fluorine has a mass defect (exact mass 18.9984). If using High-Resolution MS (HRMS), the mass defect of the parent ion will be slightly lower than the non-fluorinated analog. Use this to distinguish from potential isobaric interferences (e.g., oxidized impurities).

-

Adduct Formation: In ESI+, nitrile groups can avidly bind sodium (Na

).-

Check: Look for m/z 183.03 ([M+Na]

).[1] If this peak dominates, the mobile phase may be too neutral; add more Formic Acid to drive protonation.

-

-

Isotope Pattern: The presence of Fluorine (monoisotopic) means the A+1 peak (C13 isotope) should follow standard carbon abundance (~10% for C9). There is no A+2 peak for Fluorine (unlike Chlorine/Bromine), simplifying the spectrum.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Indole-3-carbonitrile (Parent Analog).[1] NIST Chemistry WebBook, SRD 69. Link[1]

-

PubChem. 4-Fluoro-1H-indole Compound Summary. National Library of Medicine. Link

-

BenchChem. Mass Spectrometry Fragmentation of Indole Derivatives. Application Note Series.[1] Link[1]

-

SciRP. Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 2016.[2] Link

Sources

Application Notes and Protocols for Cellular Assays with 4-Fluoro-1H-indole-3-carbonitrile

Introduction: Unveiling the Cellular Effects of a Novel Indole Derivative

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and signaling molecules.[1] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Similarly, the nitrile group is a key pharmacophore in many approved drugs, known to participate in critical interactions with biological targets.[4]

4-Fluoro-1H-indole-3-carbonitrile is a synthetic compound that combines these key features. While its specific biological targets are yet to be fully elucidated, its structural similarity to indole derivatives with known antiviral and cytotoxic activities suggests its potential as a bioactive agent.[5] For instance, some indole derivatives have demonstrated potent anti-influenza activity, while others show promise in inhibiting cancer cell proliferation.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of 4-Fluoro-1H-indole-3-carbonitrile. The protocols herein are designed as a robust starting point for characterizing its cytotoxic, anti-proliferative, and pro-apoptotic potential.

Physicochemical Properties and Handling

A critical first step in any cellular assay is the proper preparation of the test compound. 4-Fluoro-1H-indole-3-carbonitrile is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. This stock should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Working Dilutions in Cell Culture Media: For cellular treatments, the DMSO stock solution should be serially diluted in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects; however, it is best practice to keep the final concentration at or below 0.1% if possible.[7] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO, sterile | High solubility for many organic compounds. |

| Stock Concentration | 10-50 mM | Allows for a wide range of working dilutions with minimal solvent carryover. |

| Storage | Aliquots at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles. |

| Final DMSO in Media | ≤ 0.5%, ideally ≤ 0.1% | Minimizes solvent-induced cytotoxicity and off-target effects.[7] |

| Vehicle Control | Mandatory | To distinguish the effects of the compound from those of the solvent. |

Experimental Workflow for Cellular Characterization

A logical progression for characterizing a novel compound involves a tiered approach, starting with broad assessments of cytotoxicity and proliferation, followed by more detailed mechanistic studies into the mode of cell death.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]

Materials:

-

4-Fluoro-1H-indole-3-carbonitrile

-

Selected cancer cell line (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Fluoro-1H-indole-3-carbonitrile in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[10]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.[10]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Analysis of Cell Proliferation via BrdU Incorporation

Principle: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[11][12] Incorporated BrdU can be detected with a specific antibody.[13]

Materials:

-

BrdU Cell Proliferation Assay Kit (colorimetric or fluorescent)

-

Cells and culture reagents as in Protocol 1

-

96-well plates

Step-by-Step Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. The treatment duration should be chosen based on the cell doubling time (e.g., 24-48 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C, 5% CO₂.

-

Fixation and Denaturation: Remove the labeling medium, and fix and denature the cells according to the kit manufacturer's instructions. This step is crucial to expose the incorporated BrdU to the antibody.

-

Antibody Incubation: Add the anti-BrdU antibody and incubate for the recommended time (e.g., 90 minutes at room temperature).

-

Substrate Reaction: Wash the wells and add the substrate solution. Incubate until color development is sufficient for detection.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 370 nm with a reference at 492 nm).

-

Data Analysis: Compare the absorbance values of treated cells to the vehicle control to determine the effect on proliferation.

Protocol 3: Distinguishing Apoptosis and Necrosis with Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[15][16]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cells and culture reagents

-

6-well plates

-

Flow cytometer

Step-by-Step Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with 4-Fluoro-1H-indole-3-carbonitrile at various concentrations (including the IC₅₀ value) for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Protocol 4: Mechanistic Insights via Caspase Activity and Western Blotting

Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase.[17] Its activity can be measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate. Western blotting can further confirm the apoptotic pathway by detecting the expression levels of key regulatory proteins like the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[18][19] An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.

A. Caspase-3 Activity Assay

Materials:

-

Caspase-3 Colorimetric or Fluorometric Assay Kit

-

Cells and treatment reagents

-

Microplate reader

Step-by-Step Protocol:

-

Cell Lysis: After treatment, lyse the cells using the lysis buffer provided in the kit.

-

Lysate Incubation: Add the cell lysate to a 96-well plate.

-

Substrate Addition: Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance/Fluorescence Reading: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence.

-

Analysis: Compare the caspase activity in treated samples to the vehicle control.

B. Western Blot for Bax and Bcl-2

Materials:

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Step-by-Step Protocol:

-

Protein Extraction: Lyse treated cells and quantify protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.

Conclusion and Future Directions

The protocols outlined in this application note provide a foundational strategy for the initial cellular characterization of 4-Fluoro-1H-indole-3-carbonitrile. By systematically assessing its effects on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent or a biological probe. Positive results from these assays would warrant further investigation into its specific molecular targets and signaling pathways.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(19), e887. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]

-

Kim, J., Kim, W. J., & Lee, S. H. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 10, 864502. Retrieved from [Link]

-

Hasan, Z. (2017). Answer to "From what concentration of DMSO is harmful to cell in vivo and vitro?". ResearchGate. Retrieved from [Link]

-

(a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... (n.d.). ResearchGate. Retrieved from [Link]

-

Fleming, I. N., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved from [Link]

-

Western blotting for determination of Bax:Bcl-2 ratio and... (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (n.d.). Bioorganic & Medicinal Chemistry, 16(17), 8029-8036. Retrieved from [Link]

-

Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved from [Link]

-

Indole Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

-

Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. (2018). BMC Biotechnology, 18(1), 63. Retrieved from [Link]

-

A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

-

Gribble, G. W. (2018). Fluorine-containing indoles. Journal of Fluorine Chemistry, 212, 123-144. Retrieved from [Link]

-

Answer to "Maximum DMSO concentration in media for cell culture?". (2023, October 5). Reddit. Retrieved from [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. (n.d.). UCL Discovery. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 724772. Retrieved from [Link]

-

Caspase Protocols in Mice. (2012). Methods in Molecular Biology, 844, 1-14. Retrieved from [Link]

-

MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. Retrieved from [Link]

-

Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. (2023). Organic Letters, 25(27), 5028-5032. Retrieved from [Link]

-

DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

-

Seigel, G. M., et al. (2014). Expression of Pro-Apoptotic Bax and Anti-Apoptotic Bcl-2 Proteins in Human Retinoblastoma. Clinical & Experimental Ophthalmology, 42(9), 844-850. Retrieved from [Link]

-

Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. (2023). Journal of Polymer Research, 30(10), 405. Retrieved from [Link]

-

Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(4), 730-739. Retrieved from [Link]

-

Answer to "What the concentration of DMSO you use in cell culture assays?". (2016, January 25). ResearchGate. Retrieved from [Link]

-

Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Retrieved from [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 6. Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. clyte.tech [clyte.tech]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoroindole Derivatives

Topic: Troubleshooting & Optimization of 4-Fluoroindole Isolation

Executive Summary: The "Fluorine Effect" in Purification

4-Fluoroindole is a privileged scaffold in medicinal chemistry, serving as a bioisostere for tryptophan and a precursor for serotonin receptor ligands. However, the introduction of a fluorine atom at the C4 position creates unique purification challenges compared to the parent indole.

Key Technical Challenges:

-

Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of the pyrrole ring, altering interaction strengths with stationary phases.

-

Isomeric Similarity: In syntheses like the Fischer Indole, 4-fluoro and 6-fluoro isomers often form simultaneously. Their polarity difference is negligible on standard silica, creating the "Impossible Spot" phenomenon.

-

Acid Sensitivity: Despite the electron-withdrawing group, 4-fluoroindoles remain sensitive to acid-catalyzed polymerization, often turning "red" or "brown" during standard silica gel chromatography.

Troubleshooting Guide (Q&A Format)

Module A: Chromatographic Separation (The "Impossible Spot")

Q1: I am seeing a single spot on TLC, but NMR shows a mixture of 4-fluoroindole and 6-fluoroindole. How do I separate them?

Diagnosis: This is a classic case of co-elution due to dipole similarity . On standard normal-phase silica, the hydrophobic fluorine atom does not significantly alter the retention factor (

Solution: You must alter the selectivity mechanism , not just the solvent strength.

-

Switch Stationary Phase: Standard C18 (hydrophobicity-based) often fails here.

-

Recommendation: Use a Pentafluorophenyl (PFP) column for HPLC or Flash. PFP phases engage in

-

-

-

Chemo-Enzymatic Resolution: If chromatography fails, derivatize the indole nitrogen with a bulky protecting group (e.g., Boc or Tosyl). The steric clash difference between the C4-fluoro (peri-position to Nitrogen) and C6-fluoro will significantly amplify

differences.

Q2: My product band tails significantly and turns pink/brown on the silica column. What is happening?

Diagnosis: Your compound is decomposing. Silica gel is slightly acidic (

Solution: Neutralize the Stationary Phase.

-

Protocol: Pre-treat your silica gel column with 1% Triethylamine (TEA) in your non-polar solvent (e.g., Hexanes) before loading your sample.

-

Eluent Modification: Maintain 0.1% TEA or

in the mobile phase throughout the run to suppress silanol activity.

Module B: Impurity Removal by Synthesis Route

Q3: I used the Bartoli Indole Synthesis (Vinyl Grignard), and I can't get rid of the magnesium salts and aniline byproducts.

Diagnosis: The Bartoli reaction generates stoichiometric amounts of magnesium salts and often yields aniline byproducts if the vinyl Grignard addition is incomplete.

Solution:

-

The "Fieser" Workup (Modified): Do not just use

. Quench with a saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution and stir vigorously for 1 hour. This solubilizes Mg salts into the aqueous layer, breaking the emulsion. -

Aniline Scavenging: If the aniline byproduct persists, wash the organic layer with 1M HCl. Caution: Do this quickly and cold (

) to avoid polymerizing the indole, then immediately neutralize with

Q4: I used the Leimgruber-Batcho method, and a deep red impurity co-elutes with my product.

Diagnosis: The red impurity is likely the uncyclized amino-enamine intermediate or polymerized enamine byproducts. This occurs if the reduction step (e.g.,

Solution:

-

Oxidation Wash: These impurities are often more oxidizable than the indole. Stirring the crude mixture with activated charcoal in refluxing methanol for 30 minutes, followed by filtration through Celite, often removes the colored oligomers.

Standardized Protocols

Protocol A: Neutralized Flash Chromatography for Labile Indoles

Use this for all 4-fluoroindole purifications to prevent decomposition.

-

Slurry Preparation: Mix Silica Gel 60 (

) with Hexanes containing 1% Triethylamine (TEA) . -

Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Hexanes/1% TEA.

-

Equilibration: Switch to the starting mobile phase (e.g., 5% EtOAc in Hexanes + 0.5% TEA) and flush for 1 CV.

-

Loading: Dissolve the crude 4-fluoroindole in a minimum amount of

(DCM). Note: Avoid loading with pure DCM if possible; adsorb onto Celite or silica (dry load) for tighter bands. -

Elution: Run a gradient from 5% to 30% EtOAc in Hexanes.

-

Observation: The 4-fluoroindole typically elutes earlier than non-fluorinated indole due to higher lipophilicity.

-

Protocol B: Recrystallization (High Purity)

Recommended for final polishing after chromatography.

-

Solvent System: Hexanes (Anti-solvent) / Toluene (Solvent). Note: Toluene is preferred over Benzene due to toxicity and over DCM due to boiling point.

-

Dissolution: Dissolve crude solid in minimum boiling Toluene.

-

Precipitation: Add hot Hexanes dropwise until persistent cloudiness appears.

-

Cooling: Allow to cool to room temperature slowly, then place in a

freezer overnight. -

Filtration: Wash crystals with cold Hexanes.

Technical Data & Visualization

Table 1: Solvent Compatibility & Properties

| Property | Value / Recommendation | Notes |

| Storage | Light sensitive; oxidizes to isatin derivatives over time. | |

| TLC Stain | Vanillin or Ehrlich’s Reagent | Turns purple/pink. Ehrlich's is specific for indoles. |

| pKa (NH) | Slightly more acidic than indole due to F-induction. | |

| Best HPLC Phase | PFP (Pentafluorophenyl) | Superior for separating regioisomers (4-F vs 6-F). |

| Solubility | High: MeOH, DCM, EtOAcLow: Hexanes, Water | Fluorine increases lipophilicity compared to indole. |

Figure 1: Purification Decision Matrix

Caption: Decision tree for selecting the optimal purification strategy based on impurity profile and compound stability.

References

-

Pyvot Tech. (2023). Separation of Isomers using C30 and PFP Phases. Retrieved from [Link]

Validation & Comparative

4-Fluoro-1H-indole-3-carbonitrile: The High-Performance Scaffold for Next-Gen Kinase Inhibitors

Executive Summary

4-Fluoro-1H-indole-3-carbonitrile is not merely a standalone inhibitor but a privileged scaffold (fragment) used to construct high-potency kinase inhibitors and protein degraders (PROTACs). While standard indole-3-carbonitriles provide a rigid hydrogen-bonding core, the introduction of a fluorine atom at the C4 position fundamentally alters the physicochemical profile of the resulting drug candidates.